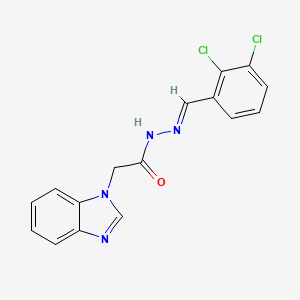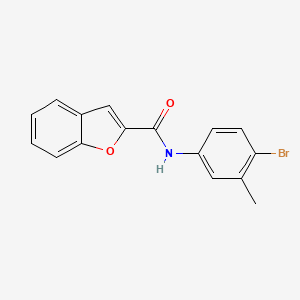![molecular formula C15H22N2O3S B5697898 N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as NPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein-protein interaction between heat shock protein 90 (Hsp90) and the co-chaperone Cdc37, which is involved in the regulation of many signaling pathways that are critical for cell growth and survival.
Mecanismo De Acción
The mechanism of action of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is through the inhibition of the Hsp90-Cdc37 protein-protein interaction. This interaction is critical for the proper folding and activation of many signaling proteins, including kinases and transcription factors. By inhibiting this interaction, N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide disrupts the function of these signaling pathways, leading to cell death in cancer cells and potentially providing neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have potent anti-tumor activity in preclinical models of cancer. This activity is thought to be due to the inhibition of the Hsp90-Cdc37 protein-protein interaction, which disrupts the function of many signaling pathways critical for cell growth and survival. Additionally, N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have anti-inflammatory and neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments is its potency as an inhibitor of the Hsp90-Cdc37 protein-protein interaction. This makes it an attractive compound for studying the function of signaling pathways involved in cell growth and survival. However, one limitation of using N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is its potential toxicity, as it has been shown to have off-target effects on other proteins and cellular processes.
Direcciones Futuras
There are several future directions for the study of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential area of research is the development of more potent and selective inhibitors of the Hsp90-Cdc37 protein-protein interaction. Additionally, the potential applications of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's warrant further investigation. Finally, the use of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide in combination with other therapies, such as chemotherapy, may enhance its anti-tumor activity and provide new treatment options for cancer patients.
Métodos De Síntesis
The synthesis of N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves several steps, including the preparation of the starting materials and the coupling of the piperidine and sulfonyl groups. The most common method for synthesizing N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide is through the reaction of 4-(1-piperidinylsulfonyl)aniline with N-methyl-3-bromo-propanamide in the presence of a palladium catalyst. This reaction yields N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide as the final product.
Aplicaciones Científicas De Investigación
N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research. The compound has been shown to have potent anti-tumor activity in preclinical models of cancer, and it is currently being evaluated in clinical trials for the treatment of various types of cancer. Additionally, N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been shown to have anti-inflammatory and neuroprotective effects, which may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-methyl-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-16-15(18)10-7-13-5-8-14(9-6-13)21(19,20)17-11-3-2-4-12-17/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRVMONPEMEGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5697815.png)
![2-{[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5697820.png)
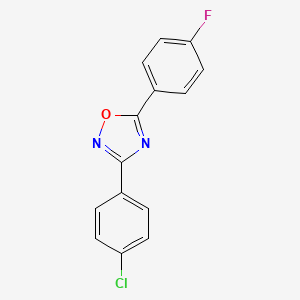
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![7-[(2,6-difluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5697863.png)
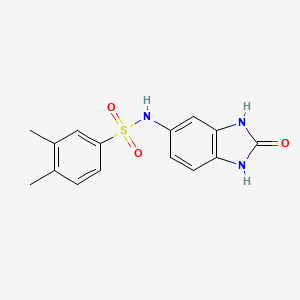
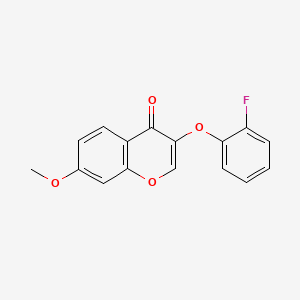
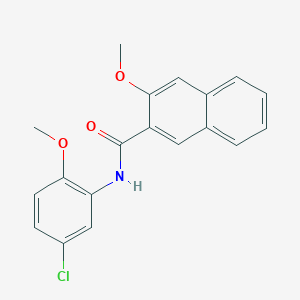
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5697903.png)
